Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-

Description

Properties

CAS No. |

68318-34-3 |

|---|---|

Molecular Formula |

C7F14O2S |

Molecular Weight |

414.12 g/mol |

IUPAC Name |

1,2,2,3,3,4,4,5,5,6-decafluoro-6-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride |

InChI |

InChI=1S/C7F14O2S/c8-1(7(18,19)20)2(9,10)3(11,12)4(13,14)5(15,16)6(1,17)24(21,22)23 |

InChI Key |

SLYWOXPMQGKVAU-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(C(C1(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Molecular Identity and Structural Considerations

Chemical Structure and Nomenclature

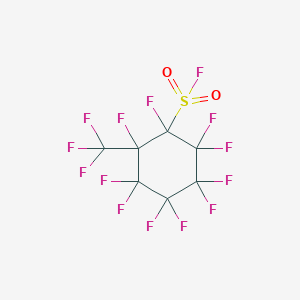

Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-, is characterized by a cyclohexane ring that is perfluorinated at ten positions and further substituted with a trifluoromethyl group and a sulfonyl fluoride functional group. The IUPAC name for this compound is 1,2,2,3,3,4,4,5,5,6-decafluoro-6-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride. Its molecular formula is C7F14O2S, and it possesses a molecular weight of 414.12 g/mol. The canonical SMILES representation is C1(C(C(C(C(C1(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F, which reflects the high degree of fluorination and the presence of the sulfonyl fluoride group.

Stereoelectronic Properties

The extensive fluorination of the cyclohexane ring imparts remarkable thermal and chemical stability to the molecule. The sulfonyl fluoride group is highly electrophilic, rendering the compound susceptible to nucleophilic substitution reactions, which are crucial in further synthetic transformations. Quantum mechanical calculations estimate a collision cross-section (CCS) of approximately 173.0 Ų for the [M+H]+ adduct, indicating a compact and rigid molecular architecture. The electron-withdrawing effect of the fluorine atoms generates a pronounced dipole moment, facilitating interactions with polar solvents and biological macromolecules.

Physicochemical Data Table

The unique combination of a perfluorinated cyclohexane core and a sulfonyl fluoride moiety underpins the compound’s exceptional stability and reactivity profile, making it a valuable intermediate in the synthesis of advanced fluorinated materials.

Principal Preparation Methods

Electrochemical Fluorination (ECF)

Process Description

Electrochemical fluorination is a robust and versatile method for introducing multiple fluorine atoms into organic molecules. In the context of cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-, the process typically begins with a suitable precursor such as cyclohexanesulfonyl chloride or a structurally analogous sulfonyl compound. The precursor is dissolved in anhydrous liquid hydrogen fluoride, and an electric current is passed through the solution, effecting the replacement of hydrogen atoms with fluorine atoms via electrolysis.

The general reaction can be represented as:

$$

\text{C}6\text{H}{11}\text{SO}2\text{Cl} + \text{HF} \xrightarrow{\text{ECF}} \text{C}7\text{F}{14}\text{O}2\text{S} + \text{byproducts}

$$

The process yields a mixture of linear and branched perfluorinated isomers, with the cyclic structure of the target compound necessitating precise control over reaction conditions to minimize the formation of undesired byproducts.

Reaction Conditions and Optimization

Key parameters influencing the outcome of electrochemical fluorination include the current density, temperature, concentration of the precursor, and the purity of hydrogen fluoride. Optimal conditions typically involve temperatures in the range of -20°C to 0°C and current densities tailored to the specific reactivity of the starting material. The use of high-purity hydrogen fluoride is essential to prevent side reactions and ensure high yields of the desired perfluorinated product.

Product Isolation and Purification

Following electrolysis, the reaction mixture contains a complex array of fluorinated products, including the target compound, partially fluorinated intermediates, and various byproducts. The desired cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-, is isolated by fractional distillation under reduced pressure, exploiting its unique boiling point and volatility profile. Further purification may involve recrystallization or chromatographic techniques to achieve the requisite technical quality for industrial applications.

Data Table: Electrochemical Fluorination

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Precursor | Cyclohexanesulfonyl chloride | Must be high purity |

| Solvent | Anhydrous liquid HF | Water content < 0.1% |

| Temperature | -20°C to 0°C | Lower temperatures favored |

| Current Density | 0.5–2.0 A/cm² | Optimized for each precursor |

| Reaction Time | 4–24 hours | Depends on scale and precursor |

| Yield (isolated) | 40–70% | After purification |

| Product Purity | >95% | After distillation and recrystallization |

Telomerization

Process Description

Telomerization is an alternative method for synthesizing highly fluorinated compounds, particularly those with linear perfluoroalkyl chains. The process involves the reaction of a perfluoroalkyl iodide (telogen) with tetrafluoroethylene (taxogen) to extend the perfluorinated chain. While telomerization is predominantly used for linear fluorinated compounds, modifications of the process have enabled the synthesis of cyclic structures such as cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-.

The general scheme for telomerization is:

$$

\text{CmF}{2m+1}\text{I} + n(\text{CF}2=\text{CF}2) \rightarrow \text{CmF}{2m+1}(\text{CF}2\text{CF}2)_n\text{I}

$$

Subsequent functionalization steps introduce the sulfonyl fluoride group and cyclize the intermediate to yield the target compound.

Reaction Conditions and Optimization

Telomerization reactions are typically conducted under high pressure and in the presence of radical initiators such as peroxides or azo compounds. The ratio of telogen to taxogen, reaction temperature, and initiator concentration are critical variables that determine the chain length, degree of branching, and overall yield.

Product Isolation and Purification

The product mixture from telomerization is complex, containing a distribution of chain lengths and isomers. The isolation of cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-, requires selective cyclization and functional group transformation steps, followed by chromatographic purification to achieve high purity.

Data Table: Telomerization

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Telogen | Perfluoroalkyl iodide | Chain length tailored to target |

| Taxogen | Tetrafluoroethylene | High purity required |

| Initiator | Peroxide or azo compound | Controls radical generation |

| Pressure | 10–50 atm | High pressure favored |

| Temperature | 80–150°C | Optimized for each system |

| Reaction Time | 8–48 hours | Longer for higher molecular weights |

| Yield (isolated) | 30–60% | After cyclization and purification |

| Product Purity | >90% | After chromatographic purification |

Comparative Analysis of Preparation Methods

The choice between electrochemical fluorination and telomerization depends on several factors, including the desired product purity, scalability, environmental considerations, and the availability of precursor materials. Electrochemical fluorination is generally more versatile for cyclic and highly branched structures, while telomerization excels in the synthesis of linear perfluoroalkyl derivatives. Both methods require significant investment in specialized equipment and rigorous safety protocols due to the hazardous nature of fluorine and its compounds.

Industrial and Technical Considerations

Technical Quality and Byproduct Management

The technical quality of cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-, is influenced by the efficiency of the chosen synthesis method and the effectiveness of purification processes. Electrochemical fluorination typically yields a higher proportion of the desired cyclic isomer, but also generates a broader spectrum of byproducts, including partially fluorinated and branched analogs. Telomerization, while more selective for linear chains, requires additional steps to achieve cyclization and functionalization.

The removal of undesired chain lengths and isomers is a critical aspect of product purification. Fractional distillation, recrystallization, and advanced chromatographic techniques are employed to isolate the target compound and ensure compliance with technical specifications. The presence of residual byproducts can impact the performance and safety of the compound in downstream applications, necessitating stringent quality control measures.

Data Table: Technical and Environmental Considerations

| Factor | Electrochemical Fluorination | Telomerization |

|---|---|---|

| Product Purity | High (after purification) | Moderate to high |

| Byproduct Complexity | High | Moderate |

| Scalability | Industrial scale possible | Industrial scale possible |

| Equipment Requirements | Specialized (HF handling) | High-pressure reactors |

| Environmental Impact | High (HF waste, byproducts) | Moderate (iodide waste) |

| Regulatory Compliance | Stringent | Stringent |

Case Studies and Recent Advances

Industrial Production: Historical and Contemporary Perspectives

Historically, major chemical manufacturers such as DuPont, 3M, and BASF utilized electrochemical fluorination to produce a wide range of perfluorinated compounds, including cyclohexanesulfonyl fluoride derivatives. Advances in process control and purification technologies have enabled the production of high-purity materials for specialized applications. In recent years, there has been a shift towards telomerization-based processes, driven by regulatory pressures and the desire to minimize the environmental footprint of fluorination chemistry.

Process Innovations and Green Chemistry

Emerging research has focused on the development of greener fluorination methodologies, including the use of alternative fluorinating agents, solvent-free conditions, and catalytic processes. These innovations aim to reduce the reliance on hazardous reagents and minimize the generation of persistent byproducts. While these methods are still in the early stages of development, they hold promise for the sustainable synthesis of cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-, and related compounds.

Analytical Characterization and Quality Assurance

The characterization of cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-, relies on advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared (IR) spectroscopy, and gas chromatography (GC). These methods enable the precise determination of molecular structure, purity, and the presence of trace impurities. Quality assurance protocols are integral to the industrial production process, ensuring that the final product meets stringent technical and regulatory standards.

Data Table: Analytical Techniques

| Technique | Purpose | Sensitivity/Resolution |

|---|---|---|

| NMR Spectroscopy | Structural elucidation | High |

| Mass Spectrometry | Molecular weight determination | High |

| IR Spectroscopy | Functional group analysis | Moderate |

| Gas Chromatography | Purity assessment | High |

Regulatory and Environmental Impact

Regulatory Framework

Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-, is subject to regulation under various national and international frameworks governing the manufacture, use, and disposal of perfluorinated compounds. The United States Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have established guidelines for the assessment of persistence, bioaccumulation, and toxicity, which inform the safe handling and disposal of these substances.

Environmental Fate and Persistence

The environmental persistence of cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-, is a function of its high degree of fluorination and chemical stability. The compound is resistant to biodegradation and photolysis, leading to concerns about its long-term accumulation in the environment. Studies have demonstrated that perfluorinated compounds can undergo limited transformation in the environment, potentially yielding perfluorocarboxylic acids and other persistent degradation products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group (-SO₂F) in the compound undergoes nucleophilic substitution, where the fluoride ion is replaced by nucleophiles such as amines, alcohols, or thiols. This reaction is central to its utility in organic synthesis and biochemistry.

Mechanism :

-

The electrophilic sulfonyl group activates the adjacent fluorine for nucleophilic attack.

-

The reaction typically proceeds via an Sₙ2 mechanism , forming sulfonamides, sulfonate esters, or other derivatives.

Applications :

-

Sulfonamide Synthesis : Used as a reagent to introduce sulfonamide groups into target molecules.

-

Enzyme Inhibition : Reacts with nucleophilic amino acid residues (e.g., serine, cysteine) in enzyme active sites, leading to irreversible inhibition of proteases.

Deoxyfluorination Reactions

The compound participates in deoxyfluorination, a process that replaces oxygen-containing functional groups (e.g., carbonyls, hydroxyls) with fluorine atoms. This reaction is critical for synthesizing fluorinated organic compounds.

Key Features :

-

High Efficiency : Yields up to 99% have been reported for transformations of acyl fluorides to trifluoromethyl products.

-

Substrate Compatibility : Effective with both aliphatic and aromatic acyl fluorides.

Mechanism :

-

The sulfonyl fluoride group acts as a fluorinating agent, facilitating the replacement of oxygen moieties with fluorine.

-

The reaction conditions are typically mild, enabling broad substrate applicability.

Enzyme Inhibition via Electrophilic Attack

The compound’s sulfonyl fluoride group enables covalent modification of enzymes, making it a valuable tool in biochemical studies.

Mechanism :

-

Electrophilic Sulfonylation : The electron-deficient sulfur attacks nucleophilic residues (e.g., hydroxyl groups of serine, thiol groups of cysteine) in enzyme active sites.

-

Irreversible Inhibition : Forms stable covalent bonds, permanently inactivating the enzyme.

Biological Implications :

-

Therapeutic Potential : Studied as a protease inhibitor, with applications in drug development for diseases involving dysregulated protease activity.

Comparison with Similar Fluorinated Reagents

While the compound shares structural similarities with other sulfonyl fluorides, its perfluorinated substituents impart unique reactivity. Below is a comparison of key features:

Mechanistic Insights from Related Reagents

While not directly studied in the provided sources, broader research on sulfur-fluorine chemistry (e.g., SF₄ derivatives) provides context for the compound’s reactivity:

-

Nucleophilic Fluorination : Trifluorosulfonium intermediates facilitate fluorination of alcohols, aldehydes, and ketones via Sₙ1/Sₙ2 pathways .

-

Radical Trifluoromethylation : CF₃SO₂Na (Langlois reagent) generates CF₃ radicals for C–H functionalization, a mechanism that may parallel analogous reactions involving the target compound .

Scientific Research Applications

Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-, also known as decafluoro(trifluoromethyl)cyclohexanesulfonyl fluoride, is an organosulfur compound with the molecular formula . It is a cyclohexane derivative characterized by a sulfonyl fluoride group, enhancing its reactivity and stability.

Scientific Research Applications

Organic Synthesis

Cyclohexanesulfonyl fluoride is employed as a reagent in organic synthesis, specifically in creating sulfonamides and other derivatives.

Biological Research

This compound is utilized in studies focusing on enzyme inhibition and protein modification. It has been studied for its potential as a protease inhibitor, which may have therapeutic applications for various diseases. It can also modify amino acid residues, making it a useful reagent in biochemical studies aimed at understanding protein function and interactions. Interaction studies help show how the compound interacts with specific amino acid residues, providing insights into its mechanism of action as an enzyme inhibitor and aiding in the development of therapeutic agents.

Pharmaceutical Development

Cyclohexanesulfonyl fluoride is investigated for potential applications in pharmaceutical development.

Structural Comparison

Cyclohexanesulfonyl fluoride shares structural similarities with other sulfonyl fluorides but has unique properties. The cycloaliphatic structure influences its reactivity and stability compared to aromatic sulfonyl fluorides, making it a potential therapeutic agent.

Similar compounds:

- Cyclopentanesulfonyl fluoride: Has a smaller ring size with a different reactivity profile.

- 4,4-Difluorocyclohexane-1-sulfonyl chloride: Contains chlorine and is used in different synthesis pathways.

- Benzene sulfonyl fluoride: Features an aromatic structure and different biological activity.

- 4-Fluorobenzenesulfonyl fluoride: It is a fluorinated aromatic with distinct reactivity.

Other PFAS chemicals

Other Perfluoroalkyl Sulfonates (PFAS) with new use rules :

- 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt (CAS No. 3872-25-1)

- Glycine, N-ethyl-N- [(tridecafluorohexyl)sulfonyl]-, potassium salt (CAS No. 67584-53-6)

- Glycine, N-ethyl-N- [(pentadecafluoroheptyl)sulfonyl]-, potassium salt (CAS No. 67584-62-7)

- Cyclohexanesulfonic acid, decafluoro(pentafluoroethyl)-, potassium salt (CAS No. 67584-42-3)

- Cyclohexanesulfonic acid, nonafluorobis(trifluoromethyl)-, potassium salt (CAS No. 68156-01-4)

Mechanism of Action

The mechanism by which cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- exerts its effects involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules . This interaction can lead to the formation of stable covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application, but they often include enzymes and proteins with nucleophilic active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cyclohexanesulfonyl Fluorides

a) Decafluoro(1,1,2,2,2-pentafluoroethyl)cyclohexanesulfonyl Fluoride (CAS 68156-06-9)

- Molecular Formula : C₈F₁₄O₂S

- Key Differences : Replaces the -CF₃ group with a -CF₂CF₃ (pentafluoroethyl) substituent.

- Impact : Increased steric bulk and electron-withdrawing effects may reduce reactivity in nucleophilic substitution reactions compared to the trifluoromethyl analog .

b) Nonafluorobis(trifluoromethyl)cyclohexanesulfonic Acid, Potassium Salt (CAS 68156-01-4)

- Molecular Formula : C₈F₁₃KO₂S

- Key Differences : Contains two -CF₃ groups and a potassium counterion instead of a sulfonyl fluoride (-SO₂F).

- Impact : The ionic nature enhances water solubility, making it suitable for aqueous-phase applications (e.g., surfactants), whereas the sulfonyl fluoride is more reactive in organic synthesis .

c) Undecafluorocyclohexane-1-sulfonyl Fluoride (CAS 355-03-3)

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Molecular Formula : CClF₃O₂S

- Key Differences : Simpler structure with a single -CF₃ group and a chloride leaving group.

- Physical Properties :

- Boiling Point: 29–32°C

- Density: 1.583 g/mL

- Impact : Higher volatility and reactivity due to the smaller size and weaker S-Cl bond, making it a preferred reagent for introducing triflyl groups in organic synthesis. However, it lacks the stability conferred by perfluorination in the cyclohexane ring .

Potassium Salts of Perfluoroalkyl Sulfonic Acids

Example : Cyclohexanesulfonic Acid, Decafluoro(trifluoromethyl)-, Potassium Salt (CAS 68156-07-0)

- Molecular Formula : C₇F₁₃KO₂S

- Key Differences : Ionic compound with a potassium counterion instead of a sulfonyl fluoride group.

Structural and Functional Comparative Analysis

Substituent Effects on Reactivity

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect stabilizes the sulfonyl fluoride group, slowing hydrolysis compared to less fluorinated analogs.

- Pentafluoroethyl (-CF₂CF₃) : Increased steric hindrance reduces accessibility for nucleophilic attack .

- Potassium Counterion : Converts the molecule into a salt, altering solubility and enabling ionic conductivity in applications like battery electrolytes .

Data Tables

Table 1: Physical Properties Comparison

| Compound (CAS) | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Application |

|---|---|---|---|---|

| 68318-34-3 (Target) | C₇F₁₄O₂S | 180.2 | 1.88 | Fluorinated surfactants |

| 68156-06-9 | C₈F₁₄O₂S | ~190 (estimated) | ~1.90 | Specialty chemicals |

| 355-03-3 | C₆F₁₁O₂S | ~160 (estimated) | ~1.70 | Intermediate synthesis |

| CF₃SO₂Cl (Triflyl chloride) | CClF₃O₂S | 29–32 | 1.583 | Organic synthesis |

Table 2: Regulatory Status

| Compound (CAS) | Regulatory Listing | Key Concerns |

|---|---|---|

| 68318-34-3 | 40 CFR § 721.9582 | PFAS persistence |

| 68156-07-0 | TRI List (2023 Deletions) | Environmental accumulation |

| CF₃SO₂Cl | OSHA Hazard Communication | Corrosivity |

Biological Activity

Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-, is a highly fluorinated compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and environmental science. This article synthesizes current research findings, case studies, and relevant data on its biological properties.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring substituted with a sulfonyl fluoride group and multiple fluorine atoms. Its unique structure contributes to its chemical stability and potential bioactivity. The trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds containing sulfonyl groups exhibit significant antimicrobial activity. A study focusing on various derivatives highlighted that certain compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Candida albicans . The presence of the trifluoromethyl group was noted to enhance these properties further, suggesting that cyclohexanesulfonyl fluoride derivatives could possess similar antimicrobial potential.

Anticancer Activity

The anticancer properties of cyclohexanesulfonyl fluoride derivatives have been investigated in several studies. For instance, a series of urea derivatives containing sulfonyl groups showed promising results against multiple human cancer cell lines. Compounds were evaluated for their half-maximal inhibitory concentration (IC50) values, revealing that some derivatives outperformed established chemotherapeutics like Doxorubicin . The following table summarizes the IC50 values of selected compounds:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7 | PACA2 | 44.4 |

| Compound 8 | PACA2 | 22.4 |

| Compound 9 | HCT116 | 17.8 |

| Doxorubicin | PACA2 | 52.1 |

These findings suggest that the trifluoromethyl substitution may enhance the efficacy of anticancer agents by improving their binding affinity to target proteins involved in cancer progression.

Molecular docking studies have provided insights into the mechanisms by which cyclohexanesulfonyl fluoride derivatives exert their biological effects. For example, compounds have been shown to inhibit key proteins such as enoyl reductase in bacteria and Son of sevenless homolog 1 (SOS1) in human cells . This inhibition can disrupt critical pathways involved in cell proliferation and survival.

Environmental Impact and Toxicology

The environmental persistence of highly fluorinated substances, including cyclohexanesulfonyl fluoride, raises concerns regarding their potential health effects. Studies indicate that such compounds can bioaccumulate in aquatic organisms and may pose risks to human health through contaminated water sources . The long-term exposure to these substances has been linked to adverse effects on the liver, thyroid function, and immune system .

Case Study 1: Antimicrobial Efficacy

A recent investigation into novel aryl-urea derivatives containing trifluoromethyl substitutions demonstrated significant antibacterial activity against resistant strains of Bacillus mycoides and E. coli. The study's results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL .

Case Study 2: Cancer Treatment Potential

In a clinical setting, a derivative of cyclohexanesulfonyl fluoride was tested against various cancer cell lines, showing promising results in reducing tumor cell viability compared to standard treatments. This highlights the potential for developing new therapeutic agents based on this compound's structure .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-, and how can fluorination efficiency be optimized?

- Methodological Answer : Synthesis typically involves stepwise fluorination using agents like hydrogen fluoride (HF) under anhydrous conditions. Monitor reaction progress via NMR to track fluorination intermediates and confirm final product purity using high-resolution mass spectrometry (HRMS). Optimize fluorination by controlling reaction temperature (e.g., 50–80°C) and pressure to avoid side reactions like over-fluorination or ring-opening .

Q. How can researchers validate the structural integrity of cyclohexanesulfonyl fluoride derivatives?

- Methodological Answer : Use X-ray crystallography to confirm the cyclohexane ring geometry and sulfonyl fluoride group orientation. Pair this with vibrational spectroscopy (FT-IR) to identify characteristic S-F and C-F stretching bands (e.g., 750–850 cm for S-F). Cross-reference with computational models (DFT) to validate bond angles and electronic properties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Employ inert-atmosphere gloveboxes to prevent hydrolysis of the sulfonyl fluoride group. Use fluoropolymer-lined containers for storage to avoid degradation. Monitor airborne particulates with real-time FTIR gas analyzers, and implement emergency neutralization protocols using dry calcium carbonate to mitigate HF release during accidental exposure .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-, in nucleophilic substitution reactions?

- Methodological Answer : Perform kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (e.g., DMF or acetonitrile). Compare reaction rates via HPLC-MS to quantify intermediates. Computational modeling (e.g., NBO analysis) can elucidate how electron-withdrawing trifluoromethyl groups destabilize transition states, while steric hindrance from perfluorinated cyclohexane slows nucleophilic attack .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N vs. air) to assess decomposition pathways. Pair with GC-MS to identify volatile byproducts (e.g., SOF, HF). Replicate conflicting studies using identical heating rates (e.g., 10°C/min) to isolate variables like sample purity or moisture content .

Q. How can researchers assess the environmental persistence of this compound and its degradation products?

- Methodological Answer : Perform accelerated degradation studies under simulated environmental conditions (UV light, aqueous hydrolysis at pH 4–9). Quantify hydrolysis products (e.g., sulfonic acids) via LC-QTOF-MS. Compare with regulatory databases (e.g., EPA’s CompTox Dashboard) to evaluate bioaccumulation potential and align with toxicity reporting frameworks under 40 CFR 372 .

Q. What role does this compound play in designing fluorinated surfactants, and how can aggregation behavior be characterized?

- Methodological Answer : Synthesize surfactants by coupling the sulfonyl fluoride with perfluorinated alkyl amines. Measure critical micelle concentration (CMC) using surface tension tensiometry. Use small-angle X-ray scattering (SAXS) to analyze micelle morphology and compare with non-fluorinated analogs to quantify hydrophobicity enhancements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.